Cas no 592550-44-2 (2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde)

2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde structure
592550-44-2 structure
商品名:2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde
CAS番号:592550-44-2
MF:C18H17NO
メガワット:263.333684682846
MDL:MFCD03906282
CID:949895
PubChem ID:4577507

2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI)
    • 2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
    • 2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde
    • EN300-231298
    • 592550-44-2
    • 2-methyl-1-(p-tolylmethyl)indole-3-carbaldehyde
    • AKOS000295260
    • STK347803
    • Z57355647
    • CS-0241080
    • 2-Methyl-1-[(4-methylphenyl)methyl]-1h-indole-3-carbaldehyde
    • 2-methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde
    • MDL: MFCD03906282
    • インチ: InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)11-19-14(2)17(12-20)16-5-3-4-6-18(16)19/h3-10,12H,11H2,1-2H3
    • InChIKey: UEBAIQJONCIGCA-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)CN2C(=C(C=O)C3=CC=CC=C32)C

計算された属性

  • せいみつぶんしりょう: 263.131
  • どういたいしつりょう: 263.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-231298-5.0g
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde
592550-44-2 95%
5.0g
$743.0 2024-06-20
Enamine
EN300-231298-2.5g
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde
592550-44-2 95%
2.5g
$503.0 2024-06-20
Enamine
EN300-231298-0.05g
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde
592550-44-2 95%
0.05g
$42.0 2024-06-20
1PlusChem
1P00EXW0-100mg
1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI)
592550-44-2 95%
100mg
$140.00 2024-04-22
1PlusChem
1P00EXW0-250mg
1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI)
592550-44-2 95%
250mg
$171.00 2024-04-22
1PlusChem
1P00EXW0-1g
1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI)
592550-44-2 95%
1g
$368.00 2023-12-16
Enamine
EN300-231298-5g
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde
592550-44-2 95%
5g
$743.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311750-2.5g
2-Methyl-1-[(4-methylphenyl)methyl]-1h-indole-3-carbaldehyde
592550-44-2 98%
2.5g
¥12670.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311750-5g
2-Methyl-1-[(4-methylphenyl)methyl]-1h-indole-3-carbaldehyde
592550-44-2 98%
5g
¥18718.00 2024-05-07
A2B Chem LLC
AG96304-100mg
1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI)
592550-44-2 95%
100mg
$278.00 2024-04-19

2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde 関連文献

2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehydeに関する追加情報

2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde: A Comprehensive Overview

2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde, also known by its CAS number 592550-44-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule features a substituted indole ring system with an aldehyde group at the 3-position, making it a valuable substrate for further functionalization and exploration in drug discovery.

The synthesis of 2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions, including alkylation, alkyne cyclization, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and enhancing purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the indole skeleton with high yields and excellent regioselectivity.

Structurally, this compound consists of an indole ring fused with a pyrrole ring, substituted at the 2-position with a methyl group and at the 1-position with a 4-methylphenylmethyl group. The presence of these substituents significantly influences the electronic properties and conformational flexibility of the molecule. Notably, the aldehyde group at the 3-position introduces additional reactivity, enabling further transformations such as condensation reactions or reductions to form secondary alcohols.

Recent studies have highlighted the potential of indole derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, research published in Nature Communications demonstrated that certain indole-based compounds exhibit potent anti-proliferative activity against cancer cell lines by targeting specific kinases involved in cell signaling pathways. While specific data on CAS No 592550-44-2 are not yet available, its structural similarity to known bioactive compounds suggests promising avenues for future investigation.

In terms of physical properties, 2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde is typically a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's UV-vis spectrum exhibits strong absorption bands in the range of 270–300 nm, indicative of its conjugated π-system.

The application of this compound extends beyond traditional pharmaceutical research. Its unique structure makes it an ideal candidate for materials science applications, particularly in the development of fluorescent sensors and organic semiconductors. Recent breakthroughs in supramolecular chemistry have leveraged indole-based frameworks to construct self-assembled nanostructures with tunable optical properties.

In conclusion, CAS No 592550-44-2, or 2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde, represents a valuable addition to the arsenal of indole derivatives available for scientific exploration. With ongoing advancements in synthetic methodologies and biological screening techniques, this compound is poised to play a pivotal role in driving innovation across multiple disciplines.

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(CAS:592550-44-2)2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde
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